molecular formula C20H22ClN5O2 B5106999 4-(4-ethylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride

4-(4-ethylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride

Cat. No.: B5106999
M. Wt: 399.9 g/mol
InChI Key: PMEFNZVLIBSTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-ethylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride is a synthetic organic compound that belongs to the quinazoline class Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Attachment of the Piperazine Moiety: The piperazine ring can be attached through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety or the nitro group.

    Reduction: Reduction reactions can convert the nitro group to an amine group, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinazoline core or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the piperazine or nitro group.

    Reduction Products: Amino derivatives formed from the reduction of the nitro group.

    Substitution Products: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-ethylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline: Similar structure with a methyl group instead of an ethyl group.

    4-(4-ethylpiperazin-1-yl)-2-(4-aminophenyl)quinazoline: Similar structure with an amino group instead of a nitro group.

    4-(4-ethylpiperazin-1-yl)-2-(4-chlorophenyl)quinazoline: Similar structure with a chloro group instead of a nitro group.

Uniqueness

The unique combination of the ethylpiperazine moiety and the nitrophenyl group in 4-(4-ethylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2.ClH/c1-2-23-11-13-24(14-12-23)20-17-5-3-4-6-18(17)21-19(22-20)15-7-9-16(10-8-15)25(26)27;/h3-10H,2,11-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEFNZVLIBSTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.